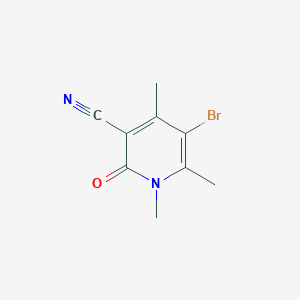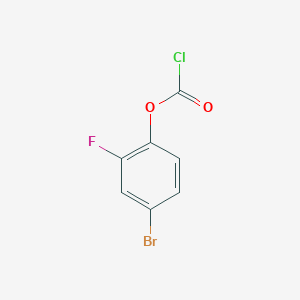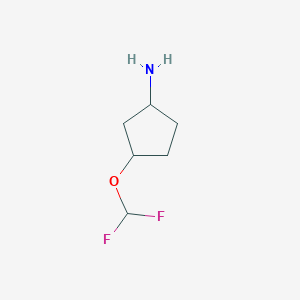
3-(Difluoromethoxy)cyclopentan-1-amine
Overview
Description
3-(Difluoromethoxy)cyclopentan-1-amine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a cyclopentan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)cyclopentan-1-amine typically involves the introduction of the difluoromethoxy group into the cyclopentan-1-amine structure. One common method is the reaction of cyclopentanone with difluoromethyl ether in the presence of a base, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxycyclopentanone, while reduction could produce cyclopentan-1-amine derivatives.
Scientific Research Applications
3-(Difluoromethoxy)cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)cyclopentan-1-amine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(Trifluoromethoxy)cyclopentan-1-amine: Similar structure but with a trifluoromethoxy group.
3-(Methoxy)cyclopentan-1-amine: Contains a methoxy group instead of difluoromethoxy.
3-(Chloromethoxy)cyclopentan-1-amine: Features a chloromethoxy group.
Uniqueness: 3-(Difluoromethoxy)cyclopentan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(difluoromethoxy)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-4(9)3-5/h4-6H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKXSHHPXOUPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


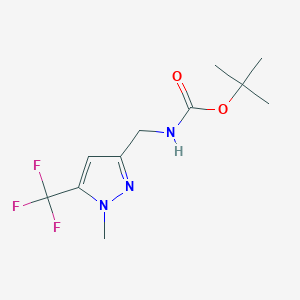
![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)
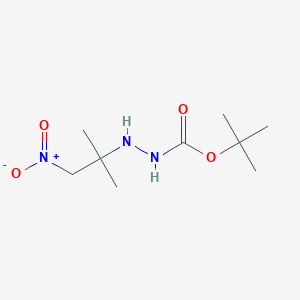
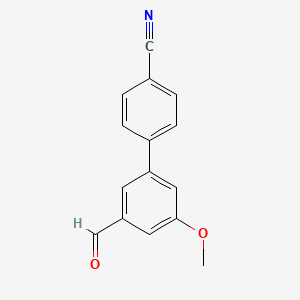


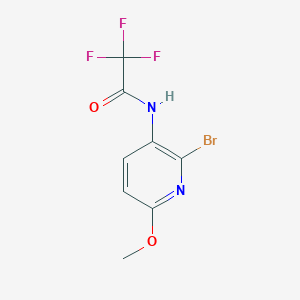
![3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446560.png)
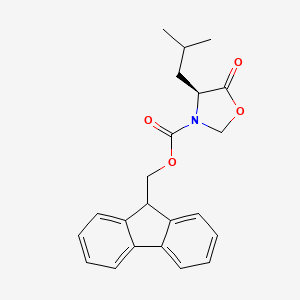
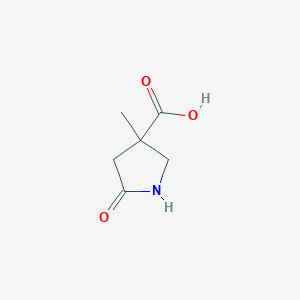
![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)
